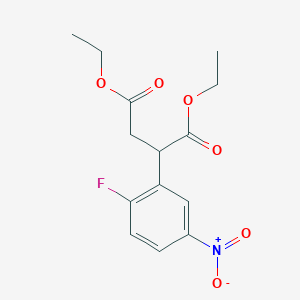
Diethyl 2-(2-fluoro-5-nitrophenyl)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-fluoro-5-nitrophenyl)succinate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-fluoro-5-nitrophenyl)succinate typically involves the esterification of 2-(2-fluoro-5-nitrophenyl)succinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diethyl 2-(2-fluoro-5-nitrophenyl)succinate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Diethyl 2-(2-fluoro-5-nitrophenyl)succinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2-fluoro-5-nitrophenyl)succinate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the active succinate derivative. These interactions can modulate biological pathways and exert specific effects depending on the context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-chloro-5-nitrophenyl)succinate
- Diethyl 2-(2-bromo-5-nitrophenyl)succinate
- Diethyl 2-(2-iodo-5-nitrophenyl)succinate
Uniqueness
Diethyl 2-(2-fluoro-5-nitrophenyl)succinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H16FNO6 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
diethyl 2-(2-fluoro-5-nitrophenyl)butanedioate |
InChI |
InChI=1S/C14H16FNO6/c1-3-21-13(17)8-11(14(18)22-4-2)10-7-9(16(19)20)5-6-12(10)15/h5-7,11H,3-4,8H2,1-2H3 |
InChI Key |
UZQCFHSMECHABS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















